2-(5-Phenyl-furan-2-ylmethylene)-malononitrile
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Overview
Description
2-(5-Phenyl-furan-2-ylmethylene)-malononitrile is an organic compound that features a furan ring substituted with a phenyl group and a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-furan-2-ylmethylene)-malononitrile typically involves the condensation of 5-phenylfuran-2-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is often refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyl-furan-2-ylmethylene)-malononitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(5-Phenyl-furan-2-ylmethylene)-malononitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-furan-2-ylmethylene)-malononitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include modulation of cellular signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenethyl-5-(5-phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one
- Furan-2-ylmethylene thiazolidinediones
Uniqueness
2-(5-Phenyl-furan-2-ylmethylene)-malononitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its furan ring and malononitrile moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H8N2O |
---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
2-[(5-phenylfuran-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H8N2O/c15-9-11(10-16)8-13-6-7-14(17-13)12-4-2-1-3-5-12/h1-8H |
InChI Key |
GBXQNRXVJPVKJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C#N |
Origin of Product |
United States |
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